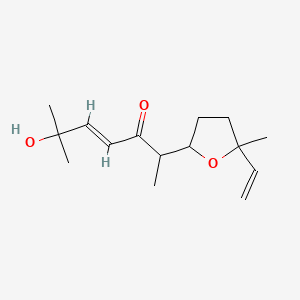

Hydroxydavanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Hydroxydavanone is a sesquiterpenoid compound primarily derived from various species of the Artemisia genus. It is characterized by its molecular formula and is known for its structural features, including a tetrahydrofuran core. The compound is part of a broader class of natural products known as davanoids, which are recognized for their diverse biological activities and potential therapeutic applications .

- Cycloetherification: This reaction involves the formation of cyclic ethers from linear precursors, facilitated by Lewis acids. This is crucial in establishing the tetrahydrofuran structure characteristic of hydroxydavanone and related compounds .

- Oxidation and Reduction: Hydroxydavanone can be oxidized to form more reactive species or reduced to yield derivatives with altered functionalities, which may enhance its biological activity or change its solubility properties .

Hydroxydavanone exhibits significant biological activities, particularly in the realm of cancer research. Studies have shown that it has cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and SK-N-MC (neuroblastoma) cells. The mechanisms of action include:

The synthesis of hydroxydavanone has been achieved through various methods, primarily involving multi-step organic synthesis techniques. Key methods include:

- Diastereoselective Cyclization: This method allows for the selective formation of cis and trans isomers of hydroxydavanone from geranyl acetate as a precursor. The process typically involves six to eight synthetic steps, emphasizing stereochemical control .

- Extraction from Natural Sources: Hydroxydavanone can also be isolated from the essential oils of plants such as Artemisia aucheri, where it occurs naturally alongside other terpenoids .

Hydroxydavanone has several potential applications:

- Pharmaceutical Development: Due to its cytotoxic properties against cancer cells, hydroxydavanone is being explored as a candidate for new anticancer drugs.

- Natural Product Research: It serves as a model compound in studies investigating the biological activities of terpenoids and their derivatives.

Research on hydroxydavanone's interactions with biological systems has revealed important insights:

- Cellular Mechanisms: Studies indicate that hydroxydavanone interacts with cellular pathways involved in apoptosis and necrosis, potentially leading to different outcomes depending on the cell type .

- Comparative Studies: Interaction studies comparing hydroxydavanone with other similar compounds highlight its unique apoptotic mechanisms and varying degrees of cytotoxicity across different cancer cell lines .

Hydroxydavanone shares similarities with several other sesquiterpenoids. Here are some notable compounds:

Hydroxydavanone stands out due to its specific apoptotic effects and unique structural characteristics within the davanoid family, making it a subject of interest in both synthetic and natural product chemistry.

Hydroxydavanone, a tetrahydrofuran-type sesquiterpenoid, was first identified in the early 1990s during systematic investigations of Artemisia pallens (davana) essential oil. Initial studies by Misra et al. (1991) isolated and characterized its structure, revealing a hydroxylated derivative of davanone, a key component in davana oil. Subsequent research extended its occurrence to other Artemisia species, including A. abrotanum and A. millefolium. The compound’s discovery coincided with growing interest in bioactive sesquiterpenes, particularly those with pharmacological potential.

Classification as a Sesquiterpenoid

Hydroxydavanone belongs to the davanoid family, a subset of sesquiterpenes characterized by a bicyclic tetrahydrofuran core. Its molecular formula (C₁₅H₂₄O₃) and molecular weight (252.35 g/mol) align with typical sesquiterpenoid structures. Key structural features include:

- Tetrahydrofuran ring: A five-membered oxygen-containing heterocycle.

- Hydroxyl group: Positioned at C6, contributing to its bioactivity.

- Ketone group: At C3, influencing reactivity and stability.

- Isoprenoid side chains: Aliphatic extensions linked to the core structure.

Its stereochemistry is critical, with cis- and trans-isomers reported, though cis-hydroxydavanone predominates in natural sources.

Significance in Natural Product Chemistry

Hydroxydavanone’s importance stems from its:

- Biological activity: Cytotoxic and antifungal properties, surpassing related davanoids in potency.

- Synthetic challenge: Complex stereochemistry requiring advanced organic synthesis methods.

- Marker compound: Used to authenticate Artemisia pallens essential oil and detect adulteration.

- Biosynthetic precursor: Intermediates in furano-sesquiterpene pathways, as seen in Artemisia spp..

Research Trajectory and Current Status

Early studies focused on isolating hydroxydavanone and elucidating its structure. By the 2000s, research shifted to its synthesis and biological evaluation, driven by its antitumor properties. Recent advancements include:

Molecular Formula and Weight (C15H24O3, 252.35 g/mol)

Hydroxydavanone is a sesquiterpenoid compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol [4] [20]. The compound is classified under the Chemical Abstracts Service (CAS) number 942627-72-7 [4] [8]. According to its structural assignment, hydroxydavanone belongs to the tetrahydrofuran-type sesquiterpenoids, which represent an important class of naturally occurring compounds [26]. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-2-(5-ethenyl-5-methyloxolan-2-yl)-6-hydroxy-6-methylhept-4-en-3-one [4] [8].

| Property | Value |

|---|---|

| Molecular Formula | C15H24O3 |

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | (E)-2-(5-ethenyl-5-methyloxolan-2-yl)-6-hydroxy-6-methylhept-4-en-3-one |

| CAS Number | 942627-72-7 |

Structural Characteristics

Tetrahydrofuran Core Configuration

The structural framework of hydroxydavanone is built around a distinctive tetrahydrofuran core, which constitutes a five-membered oxygen-containing heterocyclic ring system [24] [26]. This tetrahydrofuran moiety serves as the central scaffold from which the remaining carbon framework extends [15] [26]. The tetrahydrofuran ring in hydroxydavanone adopts a specific stereochemical configuration that influences the overall three-dimensional arrangement of the molecule [8] [15]. The ring system contains multiple substitution points that contribute to the compound's structural complexity and biological activity [26]. Research has demonstrated that the tetrahydrofuran core configuration plays a crucial role in determining the compound's physicochemical properties and molecular interactions [15] [24].

Functional Group Analysis

Hydroxydavanone contains several distinct functional groups that define its chemical behavior and reactivity patterns [25]. The primary functional groups present in the molecule include a ketone carbonyl group (C=O) located at position C-5, which exhibits characteristic spectroscopic properties [15] [18]. A hydroxyl group (-OH) is positioned at C-2, forming a tertiary alcohol configuration that contributes to the compound's hydrogen bonding capacity [15] [26]. The molecule also features an alkene functionality with trans configuration between C-3 and C-4, as evidenced by the characteristic coupling constant of J = 16 Hz in nuclear magnetic resonance spectroscopy [15]. Additionally, a terminal vinyl group is present at positions C-11 and C-12, providing sites for potential chemical modification [15] [26].

| Functional Group | Position | Characteristic |

|---|---|---|

| Tetrahydrofuran ring | Core structure | Five-membered oxygen-containing heterocycle |

| Ketone (C=O) | C-5 | Carbonyl group with α,β-unsaturation |

| Hydroxyl group (-OH) | C-2 | Tertiary alcohol |

| Alkene (C=C) | C-3/C-4 | Trans configuration (J = 16 Hz) |

| Vinyl group | C-11/C-12 | Terminal alkene |

Stereochemistry and Isomerism (cis/trans)

The stereochemical complexity of hydroxydavanone arises from the presence of multiple stereogenic centers throughout the molecular framework [6] [8]. The compound exists in both cis and trans diastereomeric forms, with the differentiation primarily occurring through the relative spatial arrangement of substituents around the tetrahydrofuran core [6] [8]. The trans configuration at the C-3/C-4 double bond is definitively established through nuclear magnetic resonance coupling constant analysis, showing a characteristic J value of 16 Hz [15]. Stereogenic centers are present at positions C-6, C-7, and C-10, each contributing to the overall three-dimensional architecture of the molecule [8] [15]. The configuration at C-7 is particularly significant as it determines the cis/trans relationship with the tetrahydrofuran ring system [6] [8]. The quaternary carbon at C-10 bears both methyl and vinyl substituents, adding to the stereochemical complexity [8] [15].

| Aspect | Description |

|---|---|

| Stereogenic Centers | Multiple stereogenic centers (C-6, C-7, C-10) |

| Isomeric Forms | cis and trans forms exist based on relative configuration |

| cis/trans Isomerism | Trans configuration at C-3/C-4 double bond (J = 16 Hz) |

| Configuration at C-7 | Determines cis/trans relationship with tetrahydrofuran ring |

| Configuration at C-10 | Quaternary carbon with methyl and vinyl substituents |

Physicochemical Properties

Solubility Parameters

The solubility characteristics of hydroxydavanone are governed by its molecular structure and the balance between hydrophilic and lipophilic regions [11] [14]. The compound demonstrates solubility in various organic solvents including chloroform, methanol, and ethanol, which is consistent with its moderate polarity [15] [26]. Water solubility is limited due to the predominantly hydrocarbon framework and the presence of the lipophilic tetrahydrofuran core [12] [14]. Hansen solubility parameters provide a comprehensive framework for understanding the compound's dissolution behavior, incorporating dispersion, polar, and hydrogen bonding contributions [11] [14]. The solubility profile indicates that hydroxydavanone falls within the category of moderately polar organic compounds [12] [14].

| Parameter | Value/Description |

|---|---|

| Partition Coefficient (XLogP3-AA) | 1.9 |

| Solubility in Organic Solvents | Soluble in chloroform, methanol, ethanol, and other organic solvents |

| Solubility in Water | Limited solubility due to moderate lipophilicity |

| Hansen Solubility Parameters | Dispersion, polar, and hydrogen bonding contributions determine overall solubility behavior |

Partition Coefficients (XLogP3-AA: 1.9)

The partition coefficient of hydroxydavanone, expressed as XLogP3-AA, has been determined to be 1.9, indicating moderate lipophilicity [4] [12]. This value represents the compound's tendency to partition between octanol and water phases, providing insight into its biological membrane permeability characteristics [12] [14]. The partition coefficient value of 1.9 suggests that hydroxydavanone possesses balanced hydrophilic and lipophilic properties, which is advantageous for biological activity [12] [14]. This moderate lipophilicity facilitates cellular uptake while maintaining sufficient aqueous solubility for biological processes [12] [14]. The partition coefficient data correlates well with the compound's structural features, including the presence of both polar functional groups and nonpolar hydrocarbon regions [12] [14].

Hydrogen Bonding Capacity

The hydrogen bonding capacity of hydroxydavanone is determined by the presence of both hydrogen bond donors and acceptors within its molecular structure [13]. The compound contains one hydrogen bond donor, specifically the hydroxyl group at position C-2 [13] [15]. Three hydrogen bond acceptor sites are present, including the oxygen atoms in the tetrahydrofuran ring, the carbonyl oxygen, and the hydroxyl oxygen [13] [15]. This hydrogen bonding pattern significantly influences the compound's intermolecular interactions and affects properties such as solubility, melting point, and biological activity [13]. The relatively low number of hydrogen bonding sites contributes to the compound's moderate polarity and lipophilicity [13] [14].

Rotatable Bond Count and Molecular Flexibility

The molecular flexibility of hydroxydavanone is characterized by the presence of approximately 5-8 rotatable bonds, excluding terminal methyl group rotations [22] [23]. The tetrahydrofuran ring system and the trans-configured double bond serve as rigid structural components that constrain overall molecular flexibility [22] [24]. Flexible components include the side chains and the orientation of the hydroxyl group, which can adopt different conformations [22]. The overall flexibility is moderate, being constrained by the cyclic tetrahydrofuran core but allowing for conformational changes in the acyclic portions of the molecule [22] [24]. This balance between rigidity and flexibility is important for the compound's biological interactions and binding properties [22].

| Parameter | Description |

|---|---|

| Rotatable Bond Count | 5-8 bonds (excluding terminal methyl rotations) |

| Rigid Components | Tetrahydrofuran ring, trans-configured double bond |

| Flexible Components | Side chains, hydroxyl group orientation |

| Overall Flexibility | Moderate flexibility constrained by the tetrahydrofuran core |

Spectroscopic Characteristics

NMR Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for hydroxydavanone through both proton and carbon-13 spectra [15] [16]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for various functional groups within the molecule [15]. Vinyl protons appear at chemical shifts of 5.87, 5.17, and 4.94 parts per million, corresponding to the terminal alkene functionality [15]. The trans-configured alkene protons are observed at 6.90 and 6.43 parts per million with a coupling constant of 16 Hz, confirming the trans stereochemistry [15]. Methyl group signals appear at 1.39 and 1.04 parts per million, representing different methyl environments within the molecule [15]. The carbon-13 nuclear magnetic resonance spectrum shows the carbonyl carbon at 203.0 parts per million, alkene carbons at 152.6 and 125.2 parts per million, and oxygenated carbons at 80.4 and 70.9 parts per million [15].

| Position | δH (ppm), Multiplicity, J in Hz | δC (ppm) |

|---|---|---|

| 1 | 1.39 s | 29.2 |

| 2 | - | 70.9 |

| 3 | 6.90 d (J = 16) | 152.6 |

| 4 | 6.43 d (J = 16) | 125.2 |

| 5 | - | 203.0 |

| 6 | 2.91 m | 49.8 |

| 7 | 4.19 dt (J = 8, 6) | 80.4 |

| 11 | 5.87 dd (J = 17.3, 10.5) | - |

| 12a | 4.94 dd (J = 16, 10.5) | - |

| 12b | 5.17 dd (J = 17.3, 16) | - |

| 14 | 1.04 d (J = 7.0) | - |

| 15 | 1.26 s | - |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of hydroxydavanone reveals characteristic fragmentation patterns that provide structural confirmation [17] [21]. The molecular ion peak appears at m/z 253 [M+H]+ in positive ionization mode, corresponding to the protonated molecular ion [26]. A sodium adduct is observed at m/z 275 [M+Na]+, which is commonly seen in electrospray ionization mass spectrometry [26]. Characteristic fragmentation involves the sequential loss of water molecules, with fragments appearing at m/z 235 [M+H-H2O]+, m/z 217 [M+H-2H2O]+, and m/z 199 [M+H-3H2O]+ [17] [21]. A significant fragment at m/z 135 results from cleavage of the tetrahydrofuran ring system [21]. These fragmentation patterns are consistent with the presence of hydroxyl groups and the cyclic ether functionality [17] [21].

| m/z Value | Fragment Assignment |

|---|---|

| 253 | [M+H]+ (Protonated molecular ion) |

| 275 | [M+Na]+ (Sodium adduct) |

| 235 | [M+H-H2O]+ (Loss of water) |

| 217 | [M+H-2H2O]+ (Loss of two water molecules) |

| 199 | [M+H-3H2O]+ (Loss of three water molecules) |

| 135 | Fragment after cleavage of tetrahydrofuran ring |

Infrared Absorption Profiles

Infrared spectroscopy of hydroxydavanone reveals characteristic absorption bands that correspond to specific functional groups within the molecule [18]. The hydroxyl group produces a broad absorption band in the region of 3400-3500 cm⁻¹, indicative of the O-H stretching vibration [18]. The carbonyl group exhibits a strong absorption band at approximately 1700-1720 cm⁻¹, characteristic of ketone C=O stretching [18]. Alkene C=C stretching vibrations appear in the range of 1620-1680 cm⁻¹, confirming the presence of carbon-carbon double bonds [18]. Additional absorption bands in the fingerprint region provide information about the molecular framework and substitution patterns [18]. The infrared spectrum serves as a complementary technique to nuclear magnetic resonance spectroscopy for structural characterization [18].

| Technique | Key Features |

|---|---|

| 1H NMR | Characteristic signals for vinyl protons (5.87, 5.17, 4.94 ppm), alkene protons (6.90, 6.43 ppm), and methyl groups (1.39, 1.04 ppm) |

| 13C NMR | Carbonyl carbon (203.0 ppm), alkene carbons (152.6, 125.2 ppm), oxygenated carbons (80.4, 70.9 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 253 [M+H]+, fragment at m/z 275 [M+Na]+ |

| Infrared Spectroscopy | Absorption bands for hydroxyl group (3400-3500 cm⁻¹), carbonyl group (1700-1720 cm⁻¹), C=C stretching (1620-1680 cm⁻¹) |